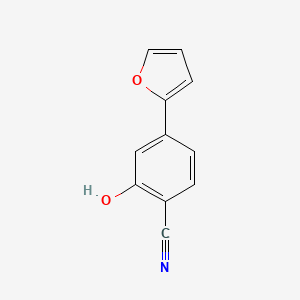

4-(Furan-2-yl)-2-hydroxybenzonitrile

Description

Properties

IUPAC Name |

4-(furan-2-yl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGIBESOYLBOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684600 | |

| Record name | 4-(Furan-2-yl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-18-1 | |

| Record name | 4-(Furan-2-yl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-hydroxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with a furan derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-hydroxybenzonitrile is reacted with a furan boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reagents is also tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: 4-(Furan-2-yl)-2-hydroxybenzaldehyde.

Reduction: 4-(Furan-2-yl)-2-aminobenzonitrile.

Substitution: 4-(Furan-2-yl)-2-bromobenzonitrile.

Scientific Research Applications

Chemical Synthesis Applications

4-(Furan-2-yl)-2-hydroxybenzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl compound.

- Reduction : The nitrile group can be reduced to an amine.

- Electrophilic Substitution : The furan ring can undergo substitution reactions with electrophiles.

These reactions make it a versatile building block in organic synthesis, facilitating the development of new compounds with diverse functionalities.

Biological Research Applications

Recent studies have investigated the biological activities of this compound, highlighting its potential in:

- Antimicrobial Properties : Research indicates that this compound may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells, with mechanisms involving modulation of enzyme activity and receptor binding due to its functional groups .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore . Its ability to interact with biological targets makes it a subject of interest in drug design. The compound's structural features allow it to form hydrogen bonds and engage in π-π stacking interactions, enhancing its binding affinity to proteins .

Industrial Applications

The compound is also utilized in the development of advanced materials. Its unique structural properties make it suitable for use in polymers and resins, which are essential in various industrial applications. The optimization of synthetic routes for large-scale production is crucial for its industrial viability.

Table 1: Summary of Biological Activities

Case Study Example

A study published in Medicinal Chemistry highlighted the synthesis and evaluation of derivatives based on the furan structure, including this compound. The derivatives showed promising anticancer activity against various human cancer cell lines, indicating that modifications to the furan ring can enhance biological efficacy .

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-hydroxybenzonitrile in biological systems involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity .

Comparison with Similar Compounds

4-Fluoro-2-hydroxybenzonitrile

- Structure : Replaces the furan-2-yl group with a fluorine atom at the 4-position.

- Lower molecular weight (137.11 g/mol vs. 185.17 g/mol for 4-(Furan-2-yl)-2-hydroxybenzonitrile). Classified as a hazardous substance (劇 III) due to higher toxicity .

4-(Benzo[b]furan-2-yl)benzonitrile

- Structure : Features a fused benzo[b]furan ring instead of a simple furan substituent.

- Key Differences :

4-(2-Hydroxyethyl)benzonitrile

- Structure : Substitutes the furan-2-yl group with a 2-hydroxyethyl chain.

- Molecular weight: 147.17 g/mol .

Antifungal and Anticancer Activity

- Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole):

- The nitrile group may enhance stability, while the hydroxy group could modulate target binding.

Cytotoxicity and Selectivity

- 3-[4-(4-Aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile: A quinoline derivative with a hydroxybenzonitrile core shows glycosylation-related bioactivity, indicating possible applications in targeted therapies. Higher molecular weight (C27H22F2N4O, 476.5 g/mol) may limit bioavailability compared to simpler analogs .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| This compound | 185.17 | ~2.1 | ~0.5 | 2-OH, 4-furan-2-yl, CN |

| 4-Fluoro-2-hydroxybenzonitrile | 137.11 | ~1.8 | ~1.2 | 2-OH, 4-F, CN |

| 4-(Benzo[b]furan-2-yl)benzonitrile | 235.26 | ~3.5 | ~0.1 | CN, benzo[b]furan-2-yl |

| 4-(2-Hydroxyethyl)benzonitrile | 147.17 | ~1.2 | ~3.0 | CN, 2-hydroxyethyl |

*Predicted using fragment-based methods.

Biological Activity

4-(Furan-2-yl)-2-hydroxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring and hydroxyl group attached to a benzonitrile moiety. The structural formula can be represented as follows:

The compound's molecular weight is approximately 175.17 g/mol, which contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated for its effects on several cancer cell lines, including breast cancer (MCF-7) and colon cancer (C26) cells. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells, which was confirmed through assays measuring cell viability and morphological changes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Nucleophilic Interactions : The cyano group may participate in nucleophilic attacks, altering cellular pathways associated with growth and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted by BenchChem reported that this compound displayed potent activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Cytotoxicity in Cancer Cells : In a study published in PubMed, the compound was tested on MCF-7 cells, revealing a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, nucleophilic interactions |

| 3-Cyano-5-(thiophen-3-yl)phenol | Moderate | Moderate | Similar mechanisms as above |

| 3-Cyano-5-(methylphenyl)phenol | Yes | Low | Predominantly enzyme inhibition |

Q & A

Q. What synthetic routes are recommended for preparing 4-(Furan-2-yl)-2-hydroxybenzonitrile?

- Methodological Answer : A viable approach involves Suzuki-Miyaura cross-coupling between a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile derivatives) and 2-bromofuran. Post-coupling, hydroxylation at the 2-position can be achieved via acid-catalyzed hydrolysis or oxidative methods. Purification via recrystallization (using solvents like ethanol/water mixtures) is recommended to isolate high-purity crystals . Precursor selection should align with substituent compatibility, as seen in analogous benzonitrile syntheses .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the furan ring (δ 6.3–7.4 ppm for furan protons) and hydroxyl/cyano groups.

- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for structure refinement. Orthorhombic space groups (e.g., ) are common for similar benzonitrile derivatives, with unit cell parameters comparable to .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (, theoretical 193.05 g/mol).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While direct toxicity data for this compound is limited, analogous furan-containing nitriles (e.g., 4-(Furan-2-yl)-4-oxobutanenitrile) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use fume hoods, nitrile gloves, and eye protection. Store in cool (0–6°C), dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of this compound’s electronic properties?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve thermochemical accuracy. Basis sets like 6-311+G(d,p) are suitable for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps). Compare computed IR spectra with experimental data to validate vibrational modes, particularly the hydroxyl stretching (~3200 cm) and nitrile absorption (~2230 cm) .

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles often arise from neglecting crystal packing effects in gas-phase DFT calculations. Perform periodic boundary condition (PBC) simulations using software like VASP or Quantum ESPRESSO to model solid-state interactions. Cross-validate with experimental data from high-resolution X-ray diffraction (e.g., ) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include polymorphism and solvate formation . To address:

Q. What are its potential applications in medicinal chemistry research?

- Methodological Answer : The hydroxyl and nitrile groups enable functionalization for drug discovery:

- Kinase Inhibitors : Nitrile groups can act as electrophilic warheads targeting cysteine residues.

- Antimicrobial Agents : Furan moieties exhibit activity against Gram-positive bacteria; derivatization with heterocycles (e.g., oxazoles) enhances potency .

- Probe Development : Fluorescent tagging via nitrile-azide cycloaddition (e.g., click chemistry) facilitates cellular imaging .

Data Contradiction Analysis

Q. How should conflicting reactivity data in nitrile-containing furan derivatives be interpreted?

- Methodological Answer : Discrepancies in substitution reactions (e.g., nucleophilic vs. electrophilic pathways) may stem from solvent polarity or catalyst choice. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.